Propionyl-CoA Exhibits 6-Fold Tighter Binding than Acetyl-CoA at the High-Affinity Site of Pea Acetyl-CoA Carboxylase (ACC220)
In pea acetyl-CoA carboxylase (ACC220), propionyl-CoA binds with a Km of 38 µM at the shared substrate-binding site, compared to 226 µM for acetyl-CoA—a 6-fold higher affinity for the C3 substrate [1]. This same site shows differential herbicide sensitivity, with quizalofop exhibiting a Ki of 9.3 µM for propionyl-CoA versus 25 µM for acetyl-CoA, indicating that the enzyme adopts distinct conformations when accommodating each substrate [1]. The maximal carboxylation rate with propionyl-CoA is approximately 20% that of acetyl-CoA, demonstrating that while binding is stronger, catalytic turnover is lower [1].
| Evidence Dimension | Michaelis constant (Km) for acyl-CoA substrate binding at shared site |
|---|---|
| Target Compound Data | Km = 38 µM |
| Comparator Or Baseline | Acetyl-CoA: Km = 226 µM |
| Quantified Difference | 5.9-fold lower Km (higher affinity) for propionyl-CoA |
| Conditions | Purified ACC220 from mature pea seeds, pH not specified, steady-state kinetics |
Why This Matters
This 6-fold difference in binding affinity means that substituting acetyl-CoA for propionyl-CoA will produce dramatically different enzyme occupancy at identical substrate concentrations, invalidating any kinetic or inhibition assay not specifically calibrated for the correct acyl-CoA.
- [1] Alban, C., Baldet, P., & Douce, R. (1994). Kinetics of the Two Forms of Acetyl‐CoA Carboxylase from Pisum sativum. European Journal of Biochemistry, 225(2), 557-565. View Source
